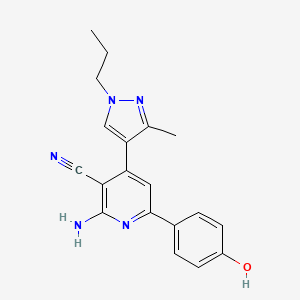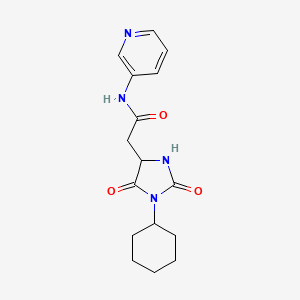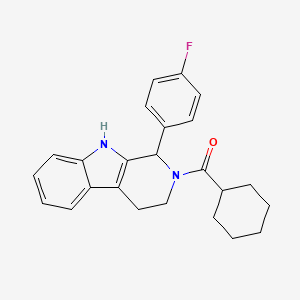
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, also known as EGCG2, is a compound derived from green tea. It has been found to have numerous potential applications in scientific research, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to inhibit the production of inflammatory molecules. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In vitro studies have found that it can inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can inhibit tumor growth in animal models of breast and prostate cancer. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is a natural compound derived from green tea, which may make it more appealing for use in humans than synthetic compounds. Additionally, it has been found to have low toxicity in animal studies. However, there are also limitations to using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain in pure form, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are numerous potential future directions for research on 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination with other compounds for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases. Finally, more research is needed to optimize the synthesis method for 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, which may make it more accessible for use in scientific research.
Synthesemethoden
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can be synthesized from epigallocatechin gallate (EGCG), a major component of green tea. The synthesis involves a reaction between EGCG and formaldehyde, followed by a cyclization reaction. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, particularly in breast cancer and prostate cancer. It has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been studied for its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-3-(hydroxymethyl)-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-2-19-10-5-8(3-4-9(10)16)6-11-12(17)14(7-15)13(18)20-11/h3-6,15,17H,2,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUVGFWZWSZOA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C(N(C(=O)S2)CO)O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C/C(=C/C2=C(N(C(=O)S2)CO)O)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-(3-acetylphenyl)-2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6128560.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)

![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)